Cas no 2034200-80-9 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)propanamide)

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)propanamide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
- F6524-5571
- 2034200-80-9
- AKOS026694696
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
-
- インチ: 1S/C15H19N7O2/c1-9-11(10(2)18-17-9)4-6-14(23)16-8-13-20-19-12-5-7-15(24-3)21-22(12)13/h5,7H,4,6,8H2,1-3H3,(H,16,23)(H,17,18)
- InChIKey: FQXUIVDVYNHQAT-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC1C(C)=NNC=1C)NCC1=NN=C2C=CC(=NN12)OC
計算された属性
- せいみつぶんしりょう: 329.16002287g/mol
- どういたいしつりょう: 329.16002287g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 110Ų
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-5571-20μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-15mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-4mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-40mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-10μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-20mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-30mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-2mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-3mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-5571-5mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide |
2034200-80-9 | 5mg |
$69.0 | 2023-09-08 |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)propanamide 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
3. Back matter
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
9. Back matter
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)propanamideに関する追加情報
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4-triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide: A Comprehensive Overview
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4-triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide (CAS No. 2034200-80-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings associated with this compound.
The chemical structure of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4-triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide is particularly noteworthy. It consists of a propanamide backbone with a 3,5-dimethylpyrazole moiety and a 6-methoxytriazolopyridazine group. The combination of these functional groups imparts unique physicochemical properties to the molecule, making it an attractive candidate for various biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4-triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide. One of the most commonly used methods involves the coupling of 3-(aminomethyl)-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine with 3-(3,5-dimethylpyrazol-4-yl)propanoyl chloride. This reaction typically proceeds under mild conditions and yields the desired product in high purity and yield. The synthetic route is not only straightforward but also scalable, making it suitable for both laboratory and industrial settings.
The biological activities of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4-triazolo[4,3-b]pyridazin-3-yl}methyl)propanamide have been extensively studied in recent years. One of the most promising areas of research is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable therapeutic option for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-y l)methyl}propanamide has also demonstrated potent antitumor activity. Preclinical studies have shown that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings have sparked interest in further exploring its potential as an anticancer agent.
The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-4-y l)-N-{(6-methoxy-[1 ,2 , 4 ]tr i az olo [ 4 , 3 - b ] py r id az ine - 3 - y l )m e th y l }pr o pan am ide have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties make it a promising candidate for further development as an orally administered drug. However, more detailed pharmacokinetic studies are needed to fully understand its behavior in different biological systems.
Toxicity studies on 3-(3 ,5 - d im e th y l - 1 H - p y r az ol - 4 - y l ) - N - { ( 6 - m e th o x y - [ 1 , 2 , 4 ] t r i az olo [ 4 , 3 - b ] p y r id az ine - 3 - y l ) m e th y l } p r o pa n am ide have indicated that it is generally well-tolerated at therapeutic doses. However, like any new drug candidate, it is essential to conduct comprehensive safety assessments to ensure its long-term safety profile. Preclinical toxicity studies have not revealed any major safety concerns at relevant dose levels.
In conclusion, 3-(3 ,5 - d im e th y l - 1 H - p y r az ol - 4 - y l ) - N - { ( 6 - m e th o x y - [ 1 , 2 , 4 ] t r i az olo [ 4 , 3 - b ] p y r id az ine - 3 - y l ) m e th y l } p r o pa n am ide (CAS No. 2034200-80-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive candidate for further research and development in the fields of anti-inflammatory and anticancer therapies. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
2034200-80-9 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({6-methoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)propanamide) 関連製品
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)
- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)
- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 7094-26-0(1,1,2-trimethylcyclohexane)
- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)
- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)